molecular formula C6H6N2O2 B124571 2-Methyl-3-nitropyridine CAS No. 18699-87-1

2-Methyl-3-nitropyridine

Cat. No. B124571
CAS RN: 18699-87-1
M. Wt: 138.12 g/mol
InChI Key: CCFGTKQIRWHYTB-UHFFFAOYSA-N
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Description

2-Methyl-3-nitropyridine is used as a starting reagent to synthesize 3-substituted-4 or 6-azaindoles. It is also used as a reagent to prepare 3-azaindolyl-4-arylmalemides, compounds that exhibit antiproliferative activity .


Synthesis Analysis

The synthesis of 2-Methyl-3-nitropyridines involves reactions with various aromatic aldehydes, leading to corresponding 2-styrylpyridines under mild conditions . The nitro group in 2-methylpyridines is known to be relatively acidic; this property can be further increased by adding electron-withdrawing groups to an aromatic ring .


Molecular Structure Analysis

The molecular formula of 2-Methyl-3-nitropyridine is C6H6N2O2, and its molecular weight is 138.12 . The structure includes a nitro group and a methyl group attached to a pyridine ring .


Chemical Reactions Analysis

Both 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate-anions and give substitution products in good yields . The nitro group in 2-methylpyridines is known to be relatively acidic, and this property can be further increased by adding electron-withdrawing groups to an aromatic ring .


Physical And Chemical Properties Analysis

2-Methyl-3-nitropyridine has a melting point of 32-33°C and a boiling point of 86°C/5mmHg. Its density is 1.246±0.06 g/cm3 . It is soluble in methanol .

Safety And Hazards

When handling 2-Methyl-3-nitropyridine, it is advised to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .

Future Directions

The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . Both 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate-anions and give substitution products in good yields. Chemoselectivity and regioselectivity is discussed, while some 2-styrylpyridines also showed remarkable fluorescent properties .

properties

IUPAC Name

2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-6(8(9)10)3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFGTKQIRWHYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10317136
Record name 2-Methyl-3-nitropyridine
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitropyridine

CAS RN

18699-87-1
Record name 18699-87-1
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Record name 2-Methyl-3-nitropyridine
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Record name 2-Methyl-3-nitropyridine
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Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 47.6 g of 2-chloro-3-nitropyridine was dissolved in 500 mL of tetrahydrofuran, and 150 mL of 2M methylzinc chloride in tetrahydrofuran and 6.9 g of tetrakis(triphenylphosphine)palladium(0) were added, and the reaction solution was stirred at 70° C. for 2 hours. The reaction solution was poured into cold water, extracted with ethyl acetate, washed with water, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was subjected to column chromatography (n-hexane:ethyl acetate=3:1) to obtain 35.4 g of 2-methyl-3-nitropyridine as a colorless oil. Then 35.4 g of 2-methyl-3-nitropyridine was dissolved in a mixed solution of 300 mL methanol/5 mL triethylamine, added with 5 g of 10% palladium on carbon, and stirred for 6 hours under hydrogen atmosphere and at normal temperature and pressure. The reaction solution was filtered thorough Celite, the solvent was evaporated, and 33.0 g of crudely produced 2-methyl-3-aminopyridine was obtained as a pale brown oil. Next, to 100 mL of a solution of 65 g of crude 3-amino-2-methylpyridine in dichloromethane were added 60 mL of pyridine and 71 mL of acetic anhydride at room temperature and stirred for 3 hours. The reaction solution was added with about 150 mL of silica gel powder, the solvent was evaporated, and the residue was purified by silica gel column chromatography (ethyl acetate:methanol=100:3), to afford 74 g of the title compound as colorless crystals.
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.9 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3-nitropyridine 1 (793 mg, 5.0 mmol), methylboronic acid (329 mg, 5.5 mmol), Pd(PPh3)4 (578 mg, 0.5 mmol) and K2CO3 (2.073 g, 15.0 mmol) in dioxane (25 mL) was refluxed for 2 days. It was then cooled to room temperature and filtered. The solvent was removed and the residue was isolated by flash chromatography (50% ethyl acetate in hexanes) to provide 623 mg (90%) of 2-methyl-3-nitropyridine 3.
Quantity
793 mg
Type
reactant
Reaction Step One
Quantity
329 mg
Type
reactant
Reaction Step One
Name
Quantity
2.073 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
578 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a flask containing diethyl malonate (20 g, 0.125 mol) was added sodium (2.0 g, 0.087 mol). The reaction mixture was stirred for 1 h at room temperature and then allowed to warm to 120° C. (oil bath temperature) for 50 min. To this yellow suspension of the solid mass was added toluene (120 mL) followed by addition of a solution of 2-chloro-3-nitropyridine 1 (12.8 g, 0.08 mol) in 40 mL of toluene. The reaction mixture was refluxed for 8 h, and then stirred overnight at room temperature. The solvent was removed under reduced pressure and the residue was dissolved in 30% H2SO4 (60 mL). This reaction mixture was heated to 125° C. (oil bath) for 7 h, cooled and poured into ice (200 g). The reaction mixture was neutralized with saturated NaHCO3 solution, filtered through Celite, extracted several times with ether. The combined extracts were dried over anhydrous Na2SO4. The solvent was evaporated and the residue was distilled under reduced pressure to provide 6.65 g (60%) of the desired product 3.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
60%

Synthesis routes and methods IV

Procedure details

2-Chloro-3-nitropyridine (20 g, 126.18 mmol), methane boronic acid (9.8 g, 164 mmol), tetrakis(triphenylphosphine)palladium (11.66 g, 10 mmol) and potassium carbonate (51.48 g, 378.6 mmol) were all mixed in 1-4 dioxane (500 mL), degasified and heated to 100° C. for 48 h under N2. Work up was carried out by allowing the reaction mass to cool to ambient temperature and quenched with water and extracted with ethyl acetate. The aqueous layer was back extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4 and concentrated under reduced pressure to give a solid. The solid was further purified by silica gel column chromatography using 6% of ethyl acetate in hexane as eluent to give 2-methyl-3-nitropyridine as an off white solid: 1H-NMR (CDCl3) δ: 2.9 (s, 3H), 7.4 (m, 1H), 8.3 (d, 1H), 8.7 (d, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
51.48 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
11.66 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods V

Procedure details

Add sodium metal (3.5 g) portion-wise over 1 hour to a 3 neck flask containing 79 mL of diethyl malonate heated to 90° C. under nitrogen. Lower the temperature to 60° C. and add 2-chloro-3-nitropyridine (1a-1, 25.0 g) portion-wise over 15 min. The reaction color turns to dark red. Keep the solution for 3 h at 60° C. and then allow to stand at rt overnight. Tlc indicates remaining starting material. Heat the solution to 80° C. for an additional 3 h (completion of the reaction). Remove the diethyl malonate under reduced pressure and take-up the dark brown residue in a mixture of conc. H2SO4 (18 mL) and H2O (32 mL). Heat the mixture for 7 h at 105° C. (decarboxylation) and then allow to stand at rt overnight. Wash the mixture with 3×150 mL of Et2O and 2×200 mL of EtOAc, and discard the washings. Basify the aqueous phase to pH 8-9 with NaOH and extract with 3×200 mL EtOAc. Filter the combined organic extracts over Celite® (diatomaceous earth) (Celite Corporation, 137 West Central Avenue, Lompor, Calif. 93436) and remove the solvent under reduced pressure. The residue crystallizes to give 2a-1 (15.0 g, 68%), mp 29-31° C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
57
Citations
JM Bakke, E Ranes, J Riha… - Acta Chemica …, 1999 - actachemscand.org
… For instance, for 2-methylpyridine the yield of 2-methyl-3-nitropyridine was increased from 19% to 46% by application of the pH adjustment, for 4-acetylpyridine from 50% to 67% and for …
Number of citations: 28 actachemscand.org
JM Bakke - Pure and applied chemistry, 2003 - degruyter.com
Reaction of pyridine and substituted pyridines with N 2 O 5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO 2 /HSO 3 – in water, 3-nitropyridine is …
Number of citations: 34 www.degruyter.com
SR Elshabouri, SA Ibrahim, AF Youssef - International Journal of …, 1979 - Elsevier
… In the present investigation 2-methyl-3-nitropyridine-… 2-Methyl-3-nitropyridine-karboxaldehyde was prepared according to Banas and … Weigh accurately 25 mg of 2-methyl-3-nitropyridine-…
Number of citations: 2 www.sciencedirect.com
T Kato, N Katagiri, A Wagai - Tetrahedron, 1978 - Elsevier
… derivatives, while 2 - methyl - 3 nitropyridine derivatives such … (a) The 6-substituted 2 - methyl - 3 - nitropyridine (1 and Zo) … (c) The 2 - methyl - 3 - nitropyridine (11) and its tions of these …
Number of citations: 0 www.sciencedirect.com
AF Youssef, SA Ibrahim, SR Elshabouri - Journal of Pharmaceutical …, 1977 - Elsevier
… The method is based on the interaction of buffered (pH 4) dihydralazine sulfate with a methanolic solution of 2‐methyl‐3‐nitropyridine‐6‐carboxaldehyde upon heating to give an …
Number of citations: 6 www.sciencedirect.com
Y Tohda, T Kawahara, M Eiraku, K Tani… - Bulletin of the …, 1994 - journal.csj.jp
A one-pot synthesis of 2-substituted 3-nitropyridines was developed by a ring transformation of 6- or 4-substituted 1-methyl-3,5-dinitro-2-pyridones (2 or 3) with ammonia and enamines …
Number of citations: 11 www.journal.csj.jp
C Niu, J Li, TW Doyle, SH Chen - Tetrahedron, 1998 - Elsevier
… The original synthesis of 3-AP involved the conversion of 2-methyl-3-nitropyridine 4 to 3 in … Since 2-methyl-3-nitropyridine 4 is a useful starting material for the further synthesis of HCTs…
Number of citations: 60 www.sciencedirect.com
Y Morisawa, M Kataoka, T Sakamoto… - Journal of Medicinal …, 1978 - ACS Publications
… -3-nitropyridine 52 with KMn04 gave 2-methyl-3-nitropyridine-6-carboxylic acid and/… 2-methyl-3-nitropyridine-6-carboxamide (54)11 was prepared from 6-formyl-2-methyl-3-nitropyridine …
Number of citations: 13 pubs.acs.org
B Frydman, SJ Reil, J Boned… - The Journal of Organic …, 1968 - ACS Publications
… Condensation of2-methyl3-nitropyridine and of 6-methoxy- and 6-benzyloxy-2-methyl-3-nitropyridine with diethyl oxalate afforded the corresponding ethyl 3-nitro-2-pyridinepyruvates, …
Number of citations: 24 pubs.acs.org
L Achremowicz - Tetrahedron Letters, 1980 - Elsevier
… l-oxides by oxidation of methyl groups of methylnitropyridine l-oxide with Se02 in dioxane, we observed an unusual course of reaction in the case of 2-methyl-3-nitropyridine l-oxide (1). …
Number of citations: 13 www.sciencedirect.com

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